molecular formula C13H17ClN2 B8721113 7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine CAS No. 874014-30-9

7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8721113
CAS RN: 874014-30-9
M. Wt: 236.74 g/mol
InChI Key: HDJCUHMWBVJOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H17ClN2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

874014-30-9

Product Name

7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

7-chloro-2,3-dimethyl-1-(2-methylpropyl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H17ClN2/c1-8(2)7-16-10(4)9(3)11-5-6-15-13(14)12(11)16/h5-6,8H,7H2,1-4H3

InChI Key

HDJCUHMWBVJOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CN=C2Cl)CC(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 33 mg, 0.83 mmol) was added to a solution of 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (100 mg, 0.53 mmol) prepared in Step 1 in anhydrous tetrahydrofuran (2.8 ml). The reaction mixture was stirred for 30 minutes at room temperature. 1-Iodo-2-methylpropane (64 t, 0.67 mmol) was added to the reaction mixture, which was then stirred overnight at room temperature. Water was added to the reaction mixture, which was then extracted with dichloromethane. The organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/9, v/v) to give 108 mg of the titled compound as a white solid. (Yield: 86%)
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.